molecular formula C19H26N2O3 B12070169 tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate CAS No. 1206969-85-8

tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate

Cat. No.: B12070169
CAS No.: 1206969-85-8
M. Wt: 330.4 g/mol
InChI Key: IHZUBPJTJLKILS-UHFFFAOYSA-N
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Description

tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[35]nonane-5-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of glycine, pivalaldehyde, and benzyl chloroformate . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as lithium hexamethyldisilazide (LHMDS) to facilitate the formation of the spirocyclic structure . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in the position of the spirocyclic ring or the functional groups attached. The uniqueness of this compound lies in its specific spirocyclic configuration and the potential for diverse chemical modifications .

Properties

CAS No.

1206969-85-8

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 2-benzyl-3-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-12-8-7-11-19(21)14-20(16(19)22)13-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3

InChI Key

IHZUBPJTJLKILS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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